Antitumor agent-111
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-111 involves multiple steps, starting from commercially available precursors. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions . The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required pharmaceutical grade .
化学反応の分析
Types of Reactions
Antitumor agent-111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. These derivatives are often tested for enhanced antitumor properties and reduced toxicity .
科学的研究の応用
Antitumor agent-111 has a wide range of scientific research applications:
作用機序
Antitumor agent-111 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription . By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potent antitumor agent .
類似化合物との比較
Similar Compounds
Camptothecin: A natural topoisomerase I inhibitor with a similar mechanism of action.
Topotecan: A semi-synthetic derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative, widely used in chemotherapy.
Uniqueness
Antitumor agent-111 is unique due to its synthetic origin and distinct chemical structure, which provides a different drug resistance profile compared to camptothecin and its derivatives . Unlike camptothecin, this compound is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein, making it effective against certain drug-resistant cancer cells .
特性
分子式 |
C34H29ClF2N6O5 |
---|---|
分子量 |
675.1 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)-N-[3-fluoro-4-[2-(3-morpholin-4-ylpropylcarbamoyl)pyridin-4-yl]oxyphenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C34H29ClF2N6O5/c35-26-18-22(5-6-27(26)36)43-20-25(31(44)24-3-1-9-39-32(24)43)33(45)41-21-4-7-30(28(37)17-21)48-23-8-11-38-29(19-23)34(46)40-10-2-12-42-13-15-47-16-14-42/h1,3-9,11,17-20H,2,10,12-16H2,(H,40,46)(H,41,45) |
InChIキー |
IHGSZTNAKJVXBU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)C2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C5=C(C4=O)C=CC=N5)C6=CC(=C(C=C6)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。